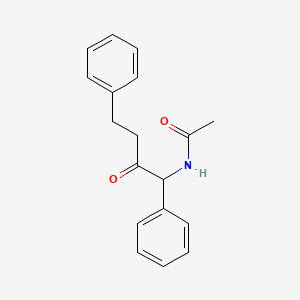
Acetamide, N-(2-oxo-1,4-diphenylbutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2-oxo-1,4-diphenylbutyl)-: is an organic compound with the molecular formula C18H19NO2 It is characterized by the presence of an acetamide group attached to a 2-oxo-1,4-diphenylbutyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(2-oxo-1,4-diphenylbutyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 1,4-diphenylbutan-2-one with acetamide in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Acetamide, N-(2-oxo-1,4-diphenylbutyl)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Acetamide, N-(2-oxo-1,4-diphenylbutyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Acetamide, N-(2-oxo-1,4-diphenylbutyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it useful in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-oxo-1,4-diphenylbutyl)- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
Acetamide: A simpler compound with a similar acetamide group but lacking the complex 2-oxo-1,4-diphenylbutyl moiety.
N-Phenylacetamide: Contains an acetamide group attached to a phenyl ring, similar in structure but less complex.
Benzamide: Another related compound with an amide group attached to a benzene ring.
Uniqueness: Acetamide, N-(2-oxo-1,4-diphenylbutyl)- is unique due to its combination of aromatic rings and functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
655242-05-0 |
|---|---|
Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
N-(2-oxo-1,4-diphenylbutyl)acetamide |
InChI |
InChI=1S/C18H19NO2/c1-14(20)19-18(16-10-6-3-7-11-16)17(21)13-12-15-8-4-2-5-9-15/h2-11,18H,12-13H2,1H3,(H,19,20) |
InChI Key |
ZEJFWUIZPQHVFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















